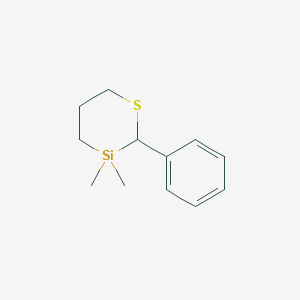
3,3-Dimethyl-2-phenyl-1,3-thiasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenyl-1,3-thiasilinane is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of sulfur and nitrogen in the ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane typically involves the condensation of a substituted aromatic aldehyde with a thiourea derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then subjected to cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, click chemistry, or green chemistry approaches to improve yield, selectivity, and purity. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenyl-1,3-thiasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-2-phenyl-1,3-thiasilinane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different substitution patterns.
Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the second position.
Thiazolidine-2,4-dione: A compound with two carbonyl groups at the second and fourth positions.
Uniqueness
3,3-Dimethyl-2-phenyl-1,3-thiasilinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the dimethyl substitution at the third position enhances its stability and reactivity compared to other thiazolidine derivatives .
Properties
CAS No. |
61676-39-9 |
|---|---|
Molecular Formula |
C12H18SSi |
Molecular Weight |
222.42 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenyl-1,3-thiasilinane |
InChI |
InChI=1S/C12H18SSi/c1-14(2)10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
QEYJMMCFLPYHJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCSC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















